2-(Chloromethyl)-3-fluorobenzonitrile
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Overview
Description
2-(Chloromethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluorobenzonitrile typically involves the chloromethylation of 3-fluorobenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of 3-fluorobenzonitrile, followed by rearomatization of the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
2-(Chloromethyl)-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding or other interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-fluorobenzonitrile
- 2-(Chloromethyl)-3-chlorobenzonitrile
- 2-(Chloromethyl)-3-bromobenzonitrile
Uniqueness
2-(Chloromethyl)-3-fluorobenzonitrile is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the chloromethyl and nitrile groups also provides a versatile platform for further functionalization, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 |
InChI Key |
AUAQLCCMJHHCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)C#N |
Origin of Product |
United States |
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